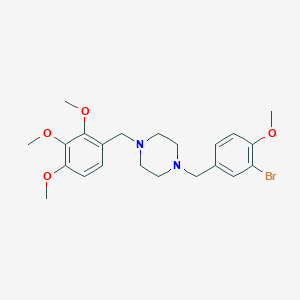

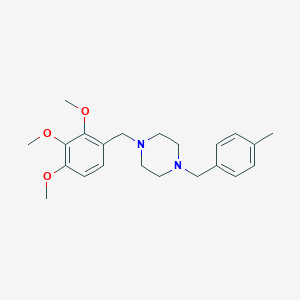

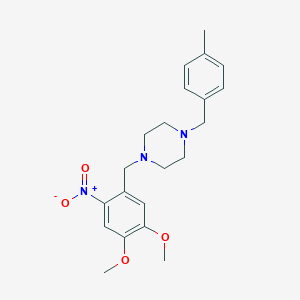

![molecular formula C14H12O5 B442394 Methyl 5-[(4-formylphenoxy)methyl]-2-furoate CAS No. 332165-48-7](/img/structure/B442394.png)

Methyl 5-[(4-formylphenoxy)methyl]-2-furoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 5-[(4-formylphenoxy)methyl]-2-furoate” is a chemical compound with the CAS Number: 332165-48-7 . It has a molecular weight of 260.25 . The IUPAC name for this compound is methyl 5-[(4-formylphenoxy)methyl]-2-furoate . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “Methyl 5-[(4-formylphenoxy)methyl]-2-furoate” is 1S/C14H12O5/c1-17-14(16)13-7-6-12(19-13)9-18-11-4-2-10(8-15)3-5-11/h2-8H,9H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Transformations

Methyl 5-[(4-formylphenoxy)methyl]-2-furoate and its derivatives play a significant role in organic synthesis, serving as intermediates for the synthesis of complex molecules. For instance, studies have shown their utility in Curtius rearrangements, leading to the formation of isocyanates and subsequent urethanes, highlighting their versatility in synthesizing nitrogen-containing compounds (Pevzner, 2011). Additionally, the compound has been used in the synthesis of important intermediates for bisbibenzyls, showcasing its application in creating bioactive molecules with varied biological activities (Hong-xiang, 2012).

Catalysis and Material Science

The compound's derivatives have been explored for their catalytic applications, particularly in reactions involving the formation of novel heterocyclic systems. For example, methyl 2-[(cyanophenoxy)methyl]-3-furoates have been utilized in tandem cyclization processes to generate novel benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, illustrating the potential of these compounds in material science and as catalysts in organic synthesis (Yahodkina-Yakovenko et al., 2018).

Renewable Resources and Green Chemistry

In the context of renewable resources and green chemistry, methyl 2-furoate derivatives have been highlighted as alternative reagents to furan for the palladium-catalyzed direct arylation, contributing to the development of more sustainable chemical processes. This is particularly relevant in the synthesis of mono- or poly-arylated furans, which are important intermediates in the production of pharmaceuticals and agrochemicals (Fu & Doucet, 2011).

Biomass Transformation

Furthermore, the role of these compounds in biomass transformation has been investigated, with studies showing their potential in the synthesis of intermediates for fine chemicals through catalytic processes. This underscores their importance in the conversion of biomass into valuable chemical products, aligning with the goals of sustainable and green chemistry (Arias et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

methyl 5-[(4-formylphenoxy)methyl]furan-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5/c1-17-14(16)13-7-6-12(19-13)9-18-11-4-2-10(8-15)3-5-11/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHOLHMSJNQTNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354431 |

Source

|

| Record name | methyl 5-[(4-formylphenoxy)methyl]-2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-[(4-formylphenoxy)methyl]-2-furoate | |

CAS RN |

332165-48-7 |

Source

|

| Record name | methyl 5-[(4-formylphenoxy)methyl]-2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

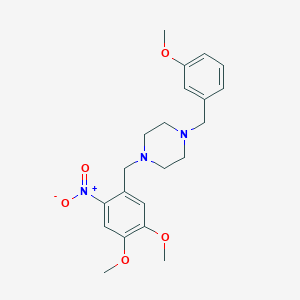

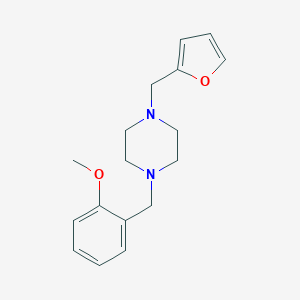

![1-Benzo[1,3]dioxol-5-ylmethyl-4-(3-nitro-benzyl)-piperazine](/img/structure/B442315.png)

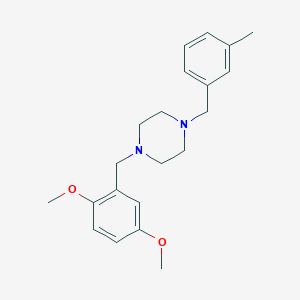

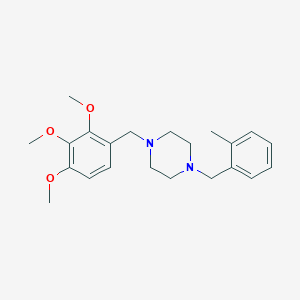

![1-(4-Methylbenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B442323.png)

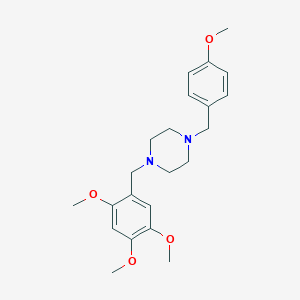

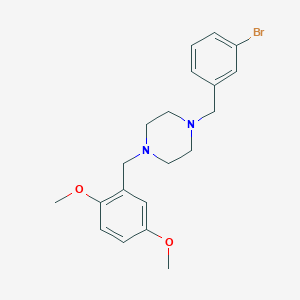

![Methyl 4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}phenyl sulfide](/img/structure/B442328.png)

![6-(2,3-Dimethoxyphenyl)-5-hexanoyl-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442330.png)